

Quantification of Dermcidin Peptides Using ELISA: Application Notes and Protocols

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Compound of Interest

Compound Name: Dermcidin

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Introduction

Dermcidin (DCD) is a unique antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the 110-amino acid precursor protein is proteolytically processed into various smaller peptides.[1][4][5] The C-terminal peptides exhibit broad-spectrum antimicrobial activity, forming a crucial component of the innate immune system's first line of defense on the skin.[1][4] The N-terminal peptide, on the other hand, has been shown to promote neural cell survival under oxidative stress.[4] Given its role in host defense and other biological processes, accurate quantification of **Dermcidin** peptides in various biological samples is essential for research in dermatology, immunology, and drug development. Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and specific method for this purpose.[2][6][7]

This document provides detailed application notes and protocols for the quantification of **Dermcidin** peptides using a sandwich ELISA format.

Principle of the Assay

The **Dermcidin** sandwich ELISA is a quantitative immunoassay technique. A microtiter plate is pre-coated with a capture antibody specific for **Dermcidin**. Standards and samples are pipetted into the wells, and any **Dermcidin** present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated detection antibody specific for

Dermcidin is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added to the wells. A final wash is performed, and a TMB substrate solution is added, which develops color in proportion to the amount of **Dermcidin** bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of **Dermcidin** in the samples is determined by comparing the optical density (O.D.) of the samples to a standard curve.[\[8\]](#)[\[9\]](#)

Data Presentation

Quantitative Data Summary

The following table summarizes the typical performance characteristics of commercially available **Dermcidin** ELISA kits. These values are for reference only, and users should refer to the specific kit's manual for precise data.

Parameter	Human Dermcidin ELISA Kits	Rat Dermcidin ELISA Kits
Detection Range	0.313 - 20 ng/mL, 0.78 - 50 ng/mL	0.156 - 10 ng/mL
Sensitivity	~0.3 ng/mL	Not specified
Sample Types	Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants, Other Biological Fluids	Serum, Plasma, Tissue Homogenates, Other Biological Fluids
Assay Type	Sandwich ELISA	Sandwich ELISA
Reactivity	Human	Rat

Data compiled from various commercially available ELISA kits.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Reagent Preparation

Bring all reagents and samples to room temperature (18-25°C) before use.[\[8\]](#)[\[10\]](#)

- Wash Buffer (1x): If provided as a concentrate (e.g., 25x or 30x), dilute with deionized or distilled water to prepare the 1x working solution. For example, dilute 20 mL of 30x Wash Solution concentrate with 580 mL of deionized water to make 600 mL of 1x Wash Solution.[\[8\]](#)[\[10\]](#)
- Standard: Reconstitute the lyophilized standard with the provided Standard Diluent. Allow it to sit for 10-15 minutes at room temperature with gentle shaking to ensure complete dissolution.[\[8\]](#)[\[10\]](#) Prepare a dilution series of the standard in Standard Diluent to create a standard curve. Do not make serial dilutions directly in the microplate wells.[\[8\]](#)[\[10\]](#)
- Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent A to its working concentration (typically 1:100) with Assay Diluent A.[\[8\]](#)[\[10\]](#)
- Detection Reagent B (HRP-Avidin): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent B to its working concentration (typically 1:100) with Assay Diluent B.[\[8\]](#)[\[10\]](#)

Sample Preparation

It is recommended to perform a preliminary test to determine the optimal dilution for your specific samples to ensure the readings fall within the standard curve range.

- Serum: Use a serum separator tube and allow samples to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[12\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Remove the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[12\]](#)
- Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[\[12\]](#)
- Cell Lysates: Lyse cells using a suitable lysis buffer. To further break cell membranes, sonicate the suspension or subject it to two freeze-thaw cycles. Centrifuge at 1,500 x g for

10 minutes at 4°C to remove cellular debris. Assay immediately or aliquot and store at ≤ -20°C.[8][13]

- **Tissue Homogenates:** Rinse tissues in ice-cold PBS (pH 7.0-7.2) to remove excess blood. Weigh the tissue and homogenize in 5-10 mL of PBS with a glass homogenizer on ice. Centrifuge the suspension for 5 minutes at 5,000 x g. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[8][12]
- **Sweat:** Collect sweat samples and centrifuge to remove any debris. Samples can be used directly or diluted with Standard Diluent if the concentration is expected to be high. Store samples at -20°C or -80°C for long-term storage.[2]
- **Other Biological Fluids (e.g., Saliva, Urine):** Centrifuge samples to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[13]

Assay Procedure

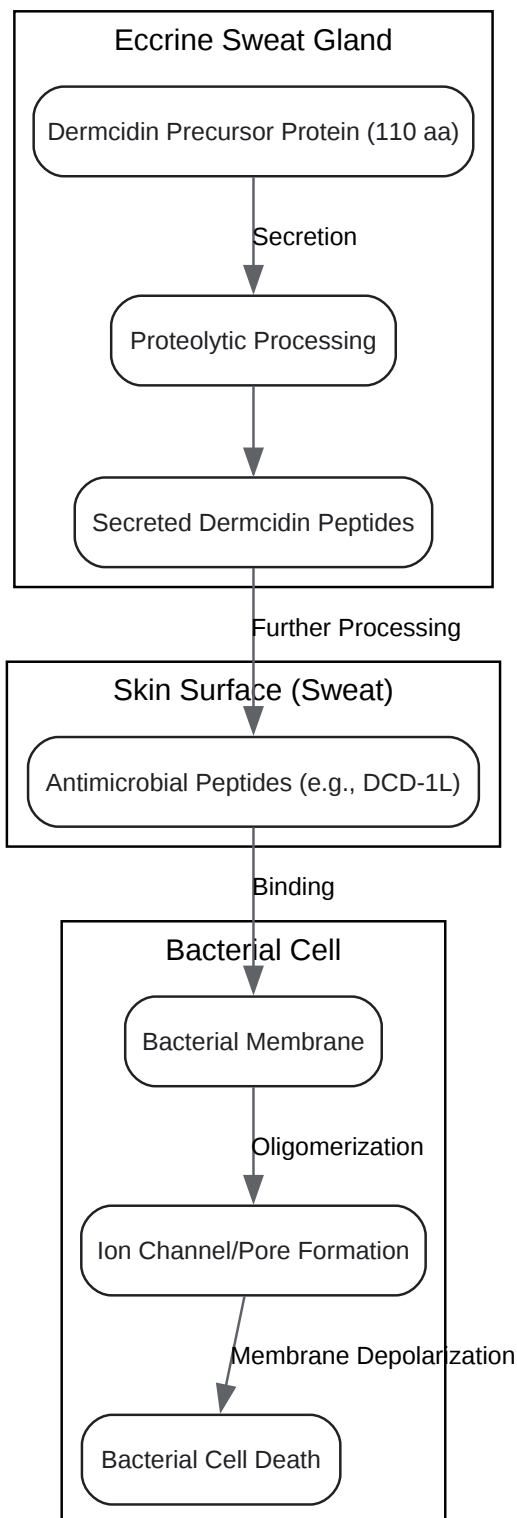
- **Add Standards and Samples:** Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 1-2 hours at 37°C.[8][10]
- **Add Detection Reagent A:** Aspirate the liquid from each well. Add 100 µL of the working solution of Detection Reagent A to each well. Cover and incubate for 1 hour at 37°C.[8][10]
- **Wash:** Aspirate the solution and wash each well 3 times with 350 µL of 1x Wash Buffer. Ensure complete removal of liquid at each step by inverting the plate and blotting it on clean paper towels.[10][12]
- **Add Detection Reagent B:** Add 100 µL of the working solution of Detection Reagent B to each well. Cover and incubate for 30 minutes at 37°C.[8][10]
- **Wash:** Aspirate the solution and wash each well 5 times with 1x Wash Buffer as in step 3.[8][10]
- **Add Substrate:** Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[10][12]

- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm immediately.

Visualizations

Dermcidin Processing and Antimicrobial Action

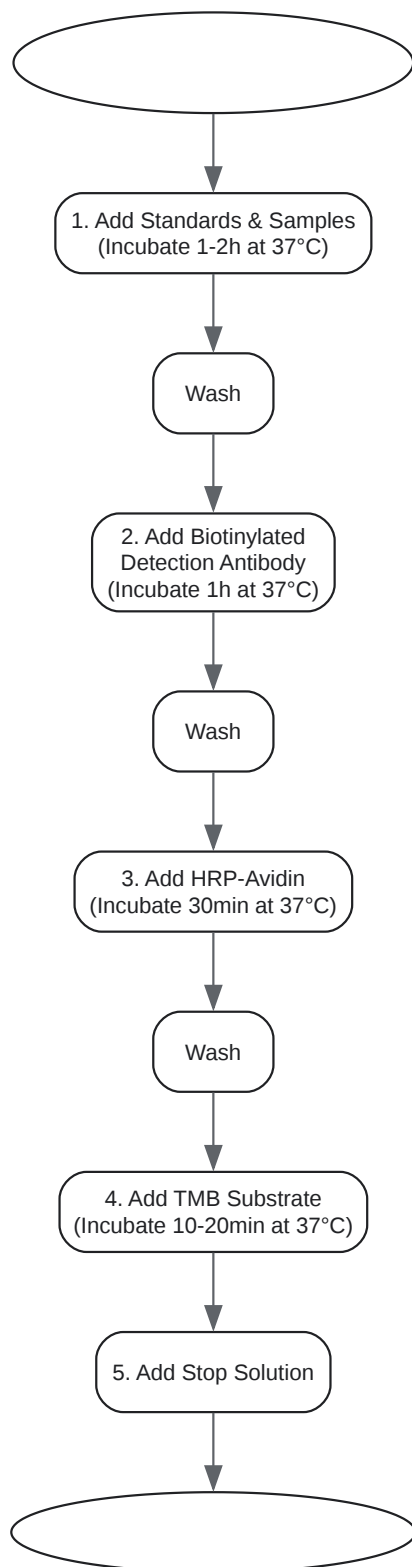
Dermcidin Processing and Antimicrobial Action

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Caption: **Dermcidin** processing from precursor to active antimicrobial peptides.

Dermcidin ELISA Workflow

Dermcidin Sandwich ELISA Workflow



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